
Nrf2-Activator-12G
Overview
Description
Nrf2-Activator-12G, also known as compd 12g, is an activator of Nrf2 . It induces the expression of nrf2-dependent antioxidant enzymes at both mRNA and protein levels in DAergic neuronal cells . It is used in the study of Parkinson’s Disease .
Synthesis Analysis
While specific synthesis details for Nrf2-Activator-12G were not found, a general method for synthesizing similar compounds involves stirring a mixture of solid support proline–proline dipeptide, Vanillylacetone, and thiophene 3-carbaldehyde in anhydrous DMF under inert conditions .Molecular Structure Analysis
The molecular formula of Nrf2-Activator-12G is C15H13ClO3S . The exact mass is 308.03 and the molecular weight is 308.770 . The compound has a complexity of 427 .Physical And Chemical Properties Analysis
Nrf2-Activator-12G has a molecular weight of 308.8 g/mol . It has a computed XLogP3-AA of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds .Scientific Research Applications
Neuroprotective Effects of Nrf2 Activation
Phenylethanoid glycosides (PhGs) have been shown to exhibit neuroprotective effects by activating the Nrf2/ARE pathway, which is crucial for defending against oxidative stress and neurodegenerative disorders. This activation leads to the suppression of H2O2-induced cytotoxicity in PC12 cells, suggesting potential therapeutic applications for neuroprotection (Li et al., 2018).
Retinal Disease Treatment
Nrf2 in Retinal Diseases
Nrf2 activation has been identified as a critical defensive mechanism against oxidative stress in the retina. This factor plays a key role in the prevention and potential treatment of age-related macular diseases and other retinal disorders. The efficacy of Nrf2 activators in various retinal pathological models supports their therapeutic application in these diseases (Nakagami, 2016).
Liver Disease Management
Nrf2 Activators in Treating Liver Diseases
Nrf2 activators have shown promise in mitigating toxicant-induced stress and injury in the liver. The activation of the Nrf2-ARE signaling pathway by phytochemical compounds demonstrates potential in combating a variety of liver diseases by regulating cell proliferation, apoptosis, and antioxidant defense mechanisms (Jayasuriya et al., 2021).
Alzheimer’s Disease Therapy
Nrf2 Activation in Alzheimer's Disease
In Alzheimer’s Disease (AD), oxidative stress is a key factor, and Nrf2 impairments are commonly observed. Nrf2 activators have been found to reverse memory and synaptic plasticity impairments in rodent models of AD, suggesting their potential as a novel therapeutic strategy for neurodegenerative disorders including AD (Davies et al., 2021).
Cancer Therapy
Nrf2 in Cancer Progression and Therapy
Mutations in NRF2 can promote malignancy by impairing its recognition by Keap1-Cul3 E3 ligase. The constitutive activation of Nrf2 in cancer cells provides protection against oxidative stress and chemotherapeutic agents, indicating that targeting the Nrf2 pathway could be a therapeutic strategy to enhance current cancer treatments (Shibata et al., 2008).
Antidepressant Effects
Antidepressant Effects of Nrf2 Activators
Nrf2 activators, TBE-31 and MCE-1, have shown antidepressant effects in an inflammation model of depression, suggesting their potential as therapeutic drugs for inflammation-related depression (Yao et al., 2016).
Mechanism of Action
Target of Action
The primary target of Nrf2-Activator-12G is the NF-E2-related factor 2 (Nrf2) . Nrf2 is a basic-region leucine zipper transcription factor that defends against endogenous or exogenous stressors . It plays a pivotal role in the coordinated gene expression of antioxidant and detoxifying enzymes, promoting cell survival in adverse environmental or defective metabolic conditions .
Mode of Action
Nrf2-Activator-12G acts as an activator of Nrf2 . When Nrf2 is activated, it moves into the nucleus and binds to the Antioxidant Response Element (ARE) in the DNA . This action triggers the expression of genes that produce enzymes capable of neutralizing harmful free radicals and other oxidants .
Biochemical Pathways
The activation of Nrf2 by Nrf2-Activator-12G affects several biochemical pathways. It induces the expression of Nrf2-dependent antioxidant enzymes at both mRNA and protein levels . These enzymes are involved in various pathways, including those that regulate oxidative stress, inflammation, xenobiotic metabolism and excretion, apoptosis, and autophagy .
Result of Action
The activation of Nrf2 by Nrf2-Activator-12G leads to the transcription of a vast array of genes involved in detoxification, reduction of reactive oxygen species (ROS), and restoration of redox homeostasis . This results in increased cellular defense against oxidative stress, thereby promoting cell survival . In particular, Nrf2-Activator-12G has been shown to induce the expression of nrf2-dependent antioxidant enzymes in DAergic neuronal cells , suggesting potential neuroprotective effects.
Action Environment
Environmental factors can significantly impact the effectiveness of Nrf2 activators . For instance, stressors such as pollution and oxidative stress can influence the activation of Nrf2 . Moreover, physical damage resulting from high temperatures, humidity, and mechanical damage can contribute to oxidative challenges , potentially affecting the efficacy and stability of Nrf2-Activator-12G.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Nrf2-Activator-12G involves the reaction of 2,4-dimethylbenzaldehyde with 4-bromoaniline followed by a series of reactions to form the final product.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "4-bromoaniline", "sodium hydride", "methyl iodide", "palladium on carbon", "triethylamine", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,4-dimethylbenzaldehyde is reacted with 4-bromoaniline in the presence of sodium hydride to form 2,4-dimethyl-N-(4-bromophenyl)benzamide.", "Step 2: The above product is then reacted with methyl iodide in the presence of palladium on carbon and triethylamine to form 2,4-dimethyl-N-(4-(methylamino)phenyl)benzamide.", "Step 3: The above product is then reduced with sodium borohydride in the presence of acetic acid to form 2,4-dimethyl-N-(4-(methylamino)phenyl)benzyl alcohol.", "Step 4: The above product is then reacted with hydrochloric acid to form 2,4-dimethyl-N-(4-(methylamino)phenyl)benzyl chloride.", "Step 5: The above product is then reacted with sodium hydroxide in the presence of ethanol and water to form Nrf2-Activator-12G." ] } | |
CAS RN |
1554271-18-9 |
Product Name |
Nrf2-Activator-12G |
Molecular Formula |
C15H13ClO3S |
Molecular Weight |
308.77 |
IUPAC Name |
(E)-1-Chloro-2-(2-(2-methoxyphenylsulfonyl)vinyl)benzene |
InChI |
InChI=1S/C15H13ClO3S/c1-19-14-8-4-5-9-15(14)20(17,18)11-10-12-6-2-3-7-13(12)16/h2-11H,1H3/b11-10+ |
InChI Key |
KVDYSDOWSIXKPB-ZHACJKMWSA-N |
SMILES |
O=S(/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2OC)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Nrf2-Activator-12G; Nrf2-Activator-12G; Nrf2-Activator-12G; Nrf2 Activator IV; Nrf2 Activator-IV; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



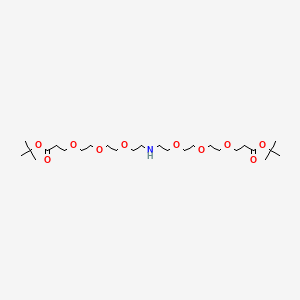

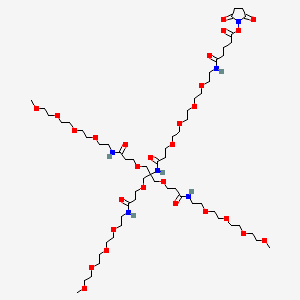
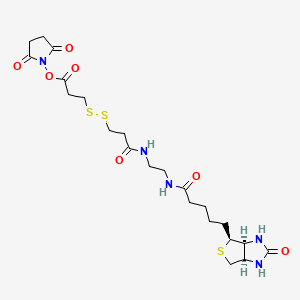
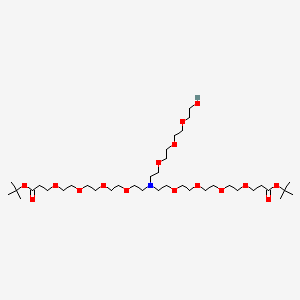
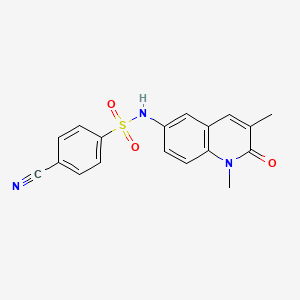
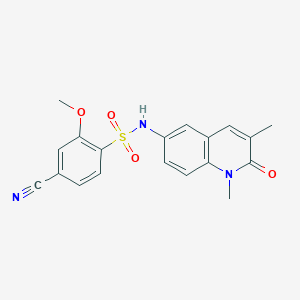
![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)



